

Molecular structure and weight of 2,2-diphenylcyclopentanone

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Compound of Interest

Compound Name: 2,2-Diphenyl-cyclopentanone

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An In-depth Technical Guide to 2,2-diphenyl-cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of **2,2-diphenyl-cyclopentanone**. While direct biological activity data for this specific compound is limited, this guide explores the known biological activities of related diaryl ketone and cyclopentanone scaffolds to offer insights into its potential pharmacological relevance. Detailed experimental protocols for its synthesis are provided, along with predicted spectroscopic data and a conceptual workflow for preliminary biological screening.

Molecular Structure and Physicochemical Properties

2,2-diphenyl-cyclopentanone is a cyclic ketone characterized by a five-membered cyclopentanone ring geminally substituted with two phenyl groups at the alpha position to the carbonyl.

Molecular Formula: C17H16O



Molecular Weight: 236.31 g/mol [1]

CAS Number: 15324-42-2

The key physicochemical properties of **2,2-diphenyl-cyclopentanone** are summarized in the table below.

Property	Value	Reference
Melting Point	87.5-89.5 °C	[1]
Boiling Point	372.2 °C at 760 mmHg	
Density	1.114 g/cm ³	-
Flash Point	161.6 °C	-
LogP	3.72570	-

Synthesis of 2,2-diphenyl-cyclopentanone

A documented method for the synthesis of **2,2-diphenyl-cyclopentanone** involves the Thorpe-Ziegler cyclization of **2,2-diphenyladiponitrile**, followed by hydrolysis and decarboxylation of the resulting intermediate.[1]

Experimental Protocol

Step 1: Cyclization of 2,2-diphenyladiponitrile to 5-cyano-2,2-diphenylcyclopentanoneimine

- Reagents and Equipment:
 - o 2,2-diphenyladiponitrile
 - Sodium tert-butoxide
 - Anhydrous tert-butyl alcohol
 - Round-bottom flask equipped with a reflux condenser and a drying tube
- Procedure:



- Dissolve 2,2-diphenyladiponitrile in anhydrous tert-butyl alcohol in the round-bottom flask.
- Add sodium tert-butoxide to the solution. The use of sodium tert-butoxide in tert-butyl
 alcohol has been reported to result in a nearly quantitative yield of the cyclized product.[1]
 Alternative bases such as sodium amide in benzene may lead to lower yields and tarry byproducts.[1]
- Reflux the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography.
- Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., dilute acetic acid).
- Remove the solvent under reduced pressure.
- The crude 5-cyano-2,2-diphenylcyclopentanoneimine can be purified by recrystallization.

Step 2: Hydrolysis and Decarboxylation to 2,2-diphenyl-cyclopentanone

- Reagents and Equipment:
 - 5-cyano-2,2-diphenylcyclopentanoneimine
 - Dilute sulfuric acid
 - Round-bottom flask equipped with a reflux condenser

Procedure:

- To the crude or purified 5-cyano-2,2-diphenylcyclopentanoneimine, add dilute sulfuric acid.
- Heat the mixture to reflux with stirring. This step facilitates both the hydrolysis of the imine and cyano groups and the decarboxylation of the intermediate carboxylic acid.[1]
- The reaction can be monitored for the cessation of carbon dioxide evolution.
- After cooling, the product can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).



- Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate).
- Remove the solvent under reduced pressure to yield the crude 2,2-diphenylcyclopentanone.
- The final product can be purified by recrystallization from a suitable solvent such as ethanol, yielding white needles.[1] A reported yield for this two-step process is approximately 81% based on the starting dinitrile.[1]

Spectroscopic Characterization

While experimentally obtained spectra for **2,2-diphenyl-cyclopentanone** are not readily available in the public domain, the following are predicted spectroscopic characteristics based on its structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **2,2-diphenyl-cyclopentanone** is expected to be relatively simple due to the molecule's symmetry.

- Aromatic Protons (C_6H_5): A complex multiplet in the range of δ 7.2-7.4 ppm, integrating to 10 protons. The two phenyl rings are chemically equivalent.
- Methylene Protons (CH₂): Two distinct signals for the two sets of methylene protons on the cyclopentanone ring.
 - \circ -CH₂-C(Ph)₂- (alpha to phenyls): A triplet around δ 2.5-2.8 ppm, integrating to 2 protons.
 - -CH₂-CH₂-C=O (beta to carbonyl): A triplet around δ 2.1-2.4 ppm, integrating to 2 protons.
 - \circ -CH₂-C=O (alpha to carbonyl): A triplet around δ 2.9-3.2 ppm, integrating to 2 protons.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the different carbon environments in the molecule.

• Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 205-220 ppm.



- Quaternary Carbon (C(Ph)₂): A signal around δ 50-60 ppm.
- Aromatic Carbons (C₆H₅): Multiple signals in the aromatic region (δ 125-150 ppm). Due to the two equivalent phenyl groups, four distinct signals are expected (for the ipso, ortho, meta, and para carbons).
- Methylene Carbons (CH₂): Three distinct signals for the methylene carbons of the cyclopentanone ring, likely in the range of δ 20-40 ppm.

Mass Spectrometry (Predicted Fragmentation)

The electron ionization mass spectrum of **2,2-diphenyl-cyclopentanone** is expected to show a prominent molecular ion peak (M^+) at m/z = 236. Key fragmentation patterns would likely involve:

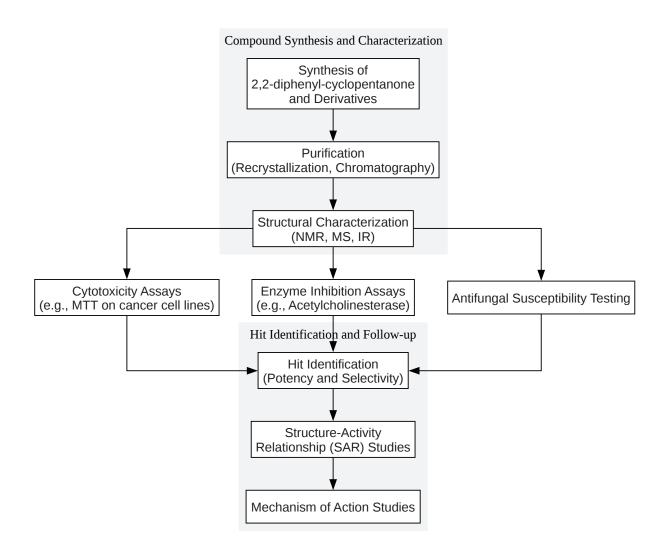
- Loss of a phenyl group (C₆H₅): A fragment at m/z = 159.
- Formation of the diphenylmethyl cation ($[C_{13}H_{11}]^+$): A stable fragment at m/z = 167.
- Cleavage of the cyclopentanone ring: Leading to various smaller fragments.

Potential Biological Relevance and Screening Workflow

Direct studies on the biological activity of **2,2-diphenyl-cyclopentanone** are not extensively reported. However, the diaryl ketone and cyclopentanone moieties are present in various biologically active molecules, suggesting potential areas for investigation. Diaryl ketone-containing compounds have been explored for activities including insecticidal, acetylcholinesterase inhibitory, and antifungal properties. Furthermore, the cyclopentanone ring is a core structure in many natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory and anticancer effects.

Given this context, a logical workflow for the preliminary biological screening of **2,2-diphenyl-cyclopentanone** and its derivatives can be proposed.





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Caption: Conceptual workflow for the synthesis, characterization, and preliminary biological screening of **2,2-diphenyl-cyclopentanone** and its analogs.



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References

- 1. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
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